N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Description
N-(4-Ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a spirocyclic hydantoin derivative featuring a 1,3-diazaspiro[4.5]decane core. This compound is characterized by its spirocyclic architecture, which combines a six-membered carbocyclic ring fused with a hydantoin (2,4-dioxoimidazolidine) moiety. The 4-ethoxyphenylacetamide substituent at the N3 position modulates its physicochemical and pharmacological properties. Its synthesis typically involves coupling reactions between spirocyclic intermediates and functionalized carboxylic acids or acetamide precursors, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-15-6-4-14(5-7-15)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAVKBIZWZJDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition . This reaction is carried out under controlled conditions with specific reagents to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of ceric ammonium nitrate for oxidative N-deprotection is one such method that has been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative deprotection using ceric ammonium nitrate yields N-dearylated products .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind with high affinity to various receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Modifications on the Aromatic Ring
a. N-Benzyl-2-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide (CAS: 571159-45-0)
- Structure : The benzyl group replaces the 4-ethoxyphenyl moiety.
- Properties : Increased lipophilicity (logP ~2.8) due to the benzyl substituent enhances membrane permeability but may reduce aqueous solubility.
- Activity : Demonstrated moderate kinase inhibition in preliminary screens but lacks specificity compared to ethoxyphenyl analogs .
b. N-(2-Ethylphenyl)-2-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide (CAS: 850704-65-3)
- Structure : Substitution with 2-ethylphenyl introduces steric hindrance near the acetamide linkage.
- Activity : Reduced binding affinity to DDR1 (Discoidin Domain Receptor 1) compared to the 4-ethoxyphenyl derivative, highlighting the importance of para-substituent positioning for target engagement .
c. N-(3-Methoxyphenyl)-2-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide
- Structure : Methoxy group at the meta position instead of para.
- SAR Insight : Meta substitution diminishes electronic effects (e.g., resonance donation), reducing interaction with polar binding pockets in enzymatic targets .
Modifications to the Spirocyclic Core
a. 2-Chloro-N-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide (CAS: 730950-07-9)
- Structure : Chlorine atom replaces the ethoxyphenyl group.
- Properties : Higher electrophilicity enhances reactivity but increases toxicity risks.
- Application : Primarily used as a synthetic intermediate for further functionalization .
b. N-tert-Butyl-2-[Ethyl-[(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)Methyl]Amino]Acetamide (CAS: 736952-82-2)
Pharmacological and Biochemical Comparisons
Antiviral Activity
- N-(4-Ethoxyphenyl) Derivative : Exhibited inhibitory activity against monkeypox virus DNA polymerase (DPol) and A42R protein in silico, with a binding energy of −8.2 kcal/mol .
- 2-(6-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)-N-(2-Pyridin-3-ylethyl)Acetamide : Demonstrated superior stability (RMSD: 0.581–1.245 Å in MD simulations) but lower potency compared to the ethoxyphenyl analog .
Enzyme Inhibition Profiles
Physicochemical Properties
| Compound | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| N-(4-Ethoxyphenyl) derivative | 343.4 | 2.1 | 2 | 5 | 0.12 |
| N-(2-Ethylphenyl) analog | 343.4 | 3.0 | 2 | 4 | 0.04 |
| 2-Chloro-N-spiro analog | 271.7 | 1.8 | 2 | 3 | 0.25 |
Key Research Findings
Spirocyclic Rigidity : The 1,3-diazaspiro[4.5]decane core confers conformational restraint, improving target selectivity over flexible analogs .
Para-Substituent Optimization : Ethoxy and methoxy groups at the para position enhance hydrogen bonding with kinase catalytic domains, while alkyl substituents prioritize hydrophobic interactions .
Tautomerism Effects: Equilibrium between keto and enol forms in the hydantoin ring may influence binding kinetics, as observed in NMR studies of related thiazolidinone analogs .
Biological Activity
N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C25H29N3O5. The compound features a spirocyclic structure that is believed to contribute to its unique biological properties.
Biological Activity Overview
1. Antiproliferative Activity
- The compound has exhibited moderate antiproliferative effects in various mammalian cell lines. This suggests potential applications in cancer therapy.
- Comparative studies have indicated that it may outperform known agents under specific conditions, particularly in the presence of UVA irradiation.
2. Mechanism of Action
- The biological activity is likely linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Structural components such as hydroxymethyl and methoxy groups may enhance interactions with biological targets.
Data Table: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiproliferative | Moderate effects on cell lines | |
| Topoisomerase Inhibition | Significant impact on DNA replication | |
| UVA Irradiation Response | Higher activity than 8-MOP |
Case Studies
Study 1: Antihypertensive Effects
A study identified related diazaspiro compounds as soluble epoxide hydrolase (sEH) inhibitors, which are relevant for hypertension treatment. While this study did not directly test this compound, it highlights the therapeutic potential of similar compounds in managing blood pressure through enzyme inhibition .
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of diazaspiro compounds indicated that modifications to the spirocyclic structure significantly affect biological activity. This underscores the importance of structural features in determining the efficacy of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
